4-(Chloromethyl)-1-ethyl-1H-pyrazole is a member of the pyrazole family, which consists of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. Its structure features a chloromethyl group and an ethyl substituent on the pyrazole ring, contributing to its reactivity and utility in various chemical reactions.
4-(Chloromethyl)-1-ethyl-1H-pyrazole can be classified as:
The synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and the ratio of reagents to ensure high yields and purity of the final product.
The molecular formula for 4-(Chloromethyl)-1-ethyl-1H-pyrazole is , with a molecular weight of approximately 188.61 g/mol.
Property | Value |
---|---|
Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 4-(chloromethyl)-1-ethylpyrazole-3-carboxylic acid |
InChI | InChI=1S/C7H9ClN2O2/c1-2-10-4-5(3-8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI Key | KQXMZLCSVOHWRG-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C(=O)O)CCl |
4-(Chloromethyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 4-(Chloromethyl)-1-ethyl-1H-pyrazole largely depends on its specific application:
4-(Chloromethyl)-1-ethyl-1H-pyrazole is typically characterized by:
The chemical properties include:
Property | Value |
---|---|
Melting Point | Data not specified |
Boiling Point | Data not specified |
pH | Data not specified |
Stability | Sensitive to moisture |
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often used for characterization .
4-(Chloromethyl)-1-ethyl-1H-pyrazole has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: